2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, characterized by a fused thiophene-pyrimidinone core. Its structure includes two thiophen-2-yl substituents at positions 5 and the 2-oxoethylthio group, along with a phenyl group at position 2. Synthesis typically involves multi-step reactions, including condensation, hydrazide formation, and cyclization, as outlined in studies on analogous compounds .
Properties
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S4/c25-16(18-9-5-11-28-18)13-30-22-23-20-19(15(12-29-20)17-8-4-10-27-17)21(26)24(22)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSESZZKKKOZEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CS4)SC=C3C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine, including the compound , exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, with GI50 values comparable to established chemotherapeutic agents like Doxorubicin . The mechanism of action often involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.
Antioxidant Properties
Research has demonstrated that certain thiophene derivatives possess strong antioxidant capabilities. These compounds can inhibit free radical-induced lipid oxidation, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is attributed to the presence of the thiophene ring and the pyrimidine moiety, which facilitate electron donation and radical scavenging.
Antiviral Activity
The compound has been explored as a potential antiviral agent. Studies have shown that related thieno[2,3-d]pyrimidine derivatives exhibit activity against various viruses by interfering with viral replication processes. For example, modifications to the thiophene structure have been linked to enhanced efficacy against viral targets .
Enzyme Inhibition
Compounds with similar frameworks have been identified as effective inhibitors of several enzymes involved in metabolic pathways. This includes enzymes linked to cancer metabolism and viral replication, making them valuable candidates for drug development aimed at treating metabolic disorders and infections .
Conductive Polymers
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has shown that these compounds can be incorporated into conductive polymers used in organic solar cells and light-emitting diodes (LEDs) . Their ability to form stable π-stacking interactions enhances charge mobility within the polymer matrix.
Dyes and Sensors
Thiophene derivatives are also utilized in dye-sensitized solar cells and as colorants due to their vibrant colors and stability under UV light. Additionally, their electronic properties allow them to be employed in sensors for detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1 Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives with Aryl Substituents
Compounds such as N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (9) (molecular weight: 503, m.p. 175–177°C) and N-(2-(2,3-dimethoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (8) (molecular weight: 528, m.p. 280–282°C) share the thienopyrimidinone core but differ in substituents.
2.2 Thiazolidinone and Hydrazone Derivatives
Derivatives like 2-(2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-N-phenylhydrazine-1-carbothioamide (10) (molecular weight: 441, m.p. 240–242°C) incorporate hydrazone linkages, which may enhance hydrogen-bonding capacity compared to the thioether group in the target compound. However, the absence of a phenyl group at position 3 reduces aromatic interactions .
2.3 Substituted Thienopyrimidinones with Heterocyclic Moieties
Compounds such as 5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one (5b) (molecular formula: C₁₆H₁₄N₂O₃S₂, m.p. 85–87°C) feature a thiazolo-pyrimidinone fusion instead of the thienopyrimidinone core. This modification alters electronic properties, as evidenced by IR peaks at 1660 cm⁻¹ (C=O) and distinct NMR shifts .
Pharmacological and Physicochemical Comparisons
*Estimated based on structural formula.
Key Findings
Electronic Effects : Chloro and methoxy substituents (e.g., in 9 and 8 ) modulate electron density, affecting interactions with biological targets like kinase enzymes .
Solubility: Thiazolidinone derivatives (e.g., 8, 9) exhibit higher melting points (>250°C) due to intermolecular hydrogen bonding, whereas the target compound’s thioether group may improve lipophilicity .
Bioactivity: Thiophene-containing analogues demonstrate superior anticancer activity compared to non-thiophene derivatives, as seen in studies on breast cancer cell lines .
Biological Activity
The compound 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of thienopyrimidine derivatives typically involves reactions that incorporate thiophene and pyrimidine moieties. The compound in focus can be synthesized through multi-step synthetic pathways that include the formation of thieno[2,3-d]pyrimidine scaffolds. These pathways often utilize starting materials such as thiophenes and various electrophiles to achieve the desired structure .
Antiparasitic Activity
Recent studies have shown that thienopyrimidine derivatives exhibit significant antiparasitic properties. For instance, compounds within this class have demonstrated effective inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves targeting the cysteine protease cruzain, with some derivatives showing IC50 values in the low micromolar range .
Anticancer Properties
Thienopyrimidines have also been evaluated for their anticancer effects. In vitro studies indicate that these compounds can induce cytotoxicity in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The combination of thienopyrimidines with existing chemotherapeutics has been shown to enhance efficacy, suggesting a potential role as adjuvants in cancer therapy .
Antimicrobial Activity
The antimicrobial potential of thienopyrimidines is notable, with several derivatives exhibiting broad-spectrum activity against bacteria and fungi. Structure–activity relationship (SAR) studies have indicated that modifications to the thiophene and pyrimidine rings can significantly influence antimicrobial potency .
The mechanisms underlying the biological activities of thienopyrimidines are diverse:
- Enzyme Inhibition : Many thienopyrimidine derivatives act as inhibitors of key enzymes involved in disease processes, such as cruzain in T. cruzi infections or COX enzymes in inflammatory pathways .
- Receptor Modulation : Some compounds have been identified as allosteric modulators for receptors involved in various signaling pathways, which may contribute to their anticancer and anti-inflammatory effects .
- Oxidative Stress Reduction : Certain derivatives exhibit antioxidant properties, which can mitigate oxidative stress-related damage in cells, further enhancing their therapeutic potential .
Study 1: Anti-Trypanosomal Activity
A recent study synthesized a series of thiophen-derived compounds and evaluated their anti-Trypanosoma cruzi activity. Notably, compound 8c showed an IC50 value of 2.4 µM against cruzain, indicating strong inhibitory action .
| Compound | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| 3b | 8.78 | 59.64 |
| 4b | 6.96 | 39.44 |
| 8c | 2.4 | N/A |
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on HepG2 cells, compounds were tested for their ability to sensitize cells to sorafenib treatment. Compound 4b significantly lowered the IC50 for sorafenib from 3.9 µM to approximately 1.2 µM when combined with it .
| Treatment | IC50 (µM) |
|---|---|
| Sorafenib alone | 3.9 ± 0.11 |
| Compound 4b + Sorafenib | 1.2 ± 0.06 |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can aza-Wittig reactions be utilized in its preparation?
Answer: The synthesis involves constructing the thieno[2,3-d]pyrimidinone core via aza-Wittig reactions. For analogous compounds, reacting intermediates like diethyl 5-((phenylimino)methyleneamino)thiophene derivatives with amines under anhydrous conditions (e.g., dichloromethane) forms the pyrimidine ring. Cyclization in ethanol with catalytic sodium ethoxide yields the fused heterocyclic system. Recrystallization from ethanol/dichloromethane (1:1 v/v) improves purity . Thiophene substituents are introduced via nucleophilic substitution or cross-coupling reactions at earlier stages .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- X-ray crystallography (using SHELX software) resolves bond lengths (e.g., C–S = 1.75–1.82 Å), dihedral angles (e.g., 60° between phenyl and pyrimidinone rings), and hydrogen-bonding networks critical for confirming molecular geometry .
- NMR spectroscopy identifies thiophene proton environments (δ 6.8–7.4 ppm) and carbonyl signals (δ 165–175 ppm).
- Mass spectrometry (ESI-TOF) validates the molecular ion peak (e.g., m/z 493.0 for C₂₃H₁₅N₂O₂S₃⁺) .
Advanced: How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?
Answer: DFT models based on the Colle-Salvetti correlation-energy formula calculate electron density distributions and local kinetic-energy densities. For example:
- HOMO-LUMO gaps (~3.5 eV) predict reactivity toward electrophiles at the thiophene sulfur or pyrimidinone carbonyl.
- Fukui indices identify nucleophilic sites (e.g., thiophene α-positions) for functionalization .
- Solvent effects (e.g., ethanol vs. DCM) are modeled using the polarizable continuum model (PCM) to optimize reaction conditions .
Advanced: What strategies resolve contradictions in reported biological activities of thienopyrimidine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., thiophene vs. furan) reveals that electron-withdrawing groups at the 5-position enhance antimicrobial activity (MIC = 8–32 µg/mL) .
- Meta-Analysis : Comparing IC₅₀ values across studies identifies outliers caused by assay variability (e.g., broth microdilution vs. agar diffusion). Normalizing data to positive controls (e.g., ciprofloxacin) minimizes discrepancies .
Advanced: How should researchers address crystallographic data discrepancies between computational models and experimental results?
Answer:
- Refinement Protocols : SHELXL refinement with riding H-atom models (C–H = 0.93–0.97 Å) and anisotropic displacement parameters for non-H atoms reduces R-factor gaps (<5%). Discrepancies in bond lengths >0.1 Å suggest re-examining synthesis purity or DFT basis sets .
- Twinned Data Handling : For high-resolution data, SHELXPRO integrates twin-law matrices (e.g., twofold rotation) to correct for pseudo-merohedral twinning .
Basic: What are the key stability considerations for this compound during storage and handling?
Answer:
- Light Sensitivity : Thiophene derivatives degrade under UV exposure; store in amber vials at –20°C.
- Hydrolytic Stability : The 2-oxoethylthio group is prone to hydrolysis in aqueous buffers (pH >7). Use anhydrous DMSO for stock solutions .
Advanced: How can molecular docking studies guide the design of analogs targeting specific enzymes?
Answer:
- Protein Preparation : Retrieve target structures (e.g., E. coli dihydrofolate reductase, PDB: 1RX2) and optimize hydrogen-bond networks using AutoDock Tools.
- Docking Parameters : Grid boxes centered on active sites (20 ų) with Lamarckian genetic algorithms (25 runs) predict binding poses. Scores <–8.0 kcal/mol indicate strong interactions with the pyrimidinone core .
Basic: What chromatographic methods are optimal for purifying this compound?
Answer:
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted thiophene precursors.
- HPLC : C18 column (5 µm), acetonitrile/water (70:30), 1 mL/min flow rate achieves >95% purity (retention time ~12 min) .
Advanced: How do substituent electronic effects influence the compound’s spectroscopic signatures?
Answer:
- Thiophene vs. Phenyl : Electron-rich thiophene rings deshield adjacent protons (Δδ = 0.3 ppm in ¹H NMR) compared to phenyl.
- Carbonyl Stretching : IR peaks at 1680 cm⁻¹ (pyrimidinone C=O) shift to 1705 cm⁻¹ with electron-withdrawing substituents .
Advanced: What mechanistic insights explain low yields in nucleophilic substitution reactions at the 2-oxoethylthio group?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
